(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine
Brand Name: Vulcanchem
CAS No.: 210468-90-9
VCID: VC2509517
InChI: InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1
SMILES: CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H29N3O
Molecular Weight: 399.5 g/mol

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine

CAS No.: 210468-90-9

Cat. No.: VC2509517

Molecular Formula: C26H29N3O

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine - 210468-90-9

Specification

CAS No. 210468-90-9
Molecular Formula C26H29N3O
Molecular Weight 399.5 g/mol
IUPAC Name (2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol
Standard InChI InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1
Standard InChI Key RAFFEHDNCQXIQG-DSITVLBTSA-N
Isomeric SMILES CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
SMILES CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structure

Basic Information

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic compound with three phenyl rings connected to an imidazolidine core structure. The compound contains specific stereochemistry as indicated by the (4S,5S) and (R) designations in its name, making it a chiral molecule with defined three-dimensional spatial arrangement . Its structure includes an imidazolidine heterocyclic ring system substituted with methyl groups at positions 1 and 3, phenyl groups at positions 4 and 5, and a benzyl-2-hydroxyethylimino group at position 2.

Chemical Identifiers

The compound is precisely identified through various chemical database designations, as shown in the following table:

ParameterValue
CAS Number210468-90-9
MDL NumberMFCD06797086
Molecular FormulaC26H29N3O
Molecular Weight399.54 g/mol
Specific Rotation[α]20D = 70 - 80° (C = 1 in CHCl3)

The CAS number provides a unique identifier for the compound in chemical databases, while the molecular formula confirms its atomic composition . The specific rotation value indicates the compound's chiral nature and its ability to rotate plane-polarized light in a specific direction and magnitude .

Physical and Chemical Properties

Physical Characteristics

The physical properties of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine are critical for its identification, handling, and applications in research and industry. The compound exists as a solid at room temperature and exhibits specific physical parameters that distinguish it from related compounds.

PropertyValue
Physical StateSolid
Melting Point114°C
Optical Rotation[α]20D = 70 - 80° (C = 1 in CHCl3)
Purity Standard≥98.0% (by HPLC, total nitrogen)

The relatively high melting point reflects the compound's molecular stability and intermolecular forces, while the optical rotation demonstrates its chiral nature . The standard commercial purity of at least 98.0% is typically determined through high-performance liquid chromatography (HPLC) analysis of total nitrogen content, ensuring reliable performance in research applications.

Chemical Reactivity

Although specific reactivity data for this exact compound is limited in the provided search results, its structure suggests several reactive sites. The imidazolidine ring serves as a core structural element with potential for various chemical transformations. The hydroxy group in the hydroxyethylimino portion provides a site for esterification, oxidation, or other functional group conversions. Additionally, the three phenyl rings may participate in aromatic substitution reactions under appropriate conditions.

The compound's stereochemistry plays a crucial role in its reactivity patterns, particularly in asymmetric transformations where stereoselectivity is essential. The defined chirality at multiple centers makes it particularly valuable for stereospecific applications in organic synthesis.

Synthesis and Preparation

Analytical Characterization

Commercial samples of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine typically undergo comprehensive analytical characterization to confirm identity, purity, and stereochemical configuration. Based on standard practices for similar compounds, characterization might include:

  • NMR spectroscopy (1H and 13C) for structural confirmation

  • Mass spectrometry for molecular weight verification

  • HPLC analysis for purity determination

  • Optical rotation measurement for stereochemical confirmation

  • Elemental analysis for compositional verification

The compound's complex structure, particularly its multiple stereocenters, necessitates thorough characterization to ensure the correct isomer is obtained in high purity.

Applications and Research Relevance

Pharmaceutical Applications

(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine serves as a key intermediate in pharmaceutical research and development. Its primary pharmaceutical applications include:

  • Serving as a building block in the synthesis of pharmaceuticals targeting neurological disorders

  • Contributing to the development of novel drug candidates with specific stereochemical requirements

  • Functioning as a chiral template for the synthesis of bioactive compounds

The compound's defined stereochemistry makes it particularly valuable in pharmaceutical development, where the biological activity of drugs often depends critically on their three-dimensional structure and interaction with chiral biological targets.

Catalytic Applications

One of the most significant uses of this compound is in catalysis, particularly in asymmetric synthesis. As a chiral catalyst, it can:

  • Facilitate the production of enantiomerically pure compounds

  • Enhance reaction efficiency and selectivity in stereospecific transformations

  • Enable the synthesis of complex chiral molecules with high stereoselectivity

In the pharmaceutical industry, such chiral catalysts are invaluable for producing single-enantiomer drugs, which often show improved efficacy and reduced side effects compared to racemic mixtures.

Materials Science

The unique structural features of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine contribute to its applications in materials science:

  • Development of advanced polymers with controlled properties

  • Creation of nanomaterials with specific structural characteristics

  • Formulation of specialty coatings and electronic materials

These applications leverage the compound's ability to impart specific stereochemical properties to the resulting materials, potentially influencing their physical, optical, or electronic characteristics.

Analytical Chemistry

In analytical applications, this compound can be utilized for:

  • Developing methods to detect and quantify specific biomolecules

  • Creating chiral separation systems for enantiomeric compounds

  • Serving as a reference standard in chiral analysis techniques

These analytical applications benefit from the compound's well-defined stereochemistry and potential for specific interactions with target analytes.

Structural Comparison with Related Compounds

Stereoisomeric Variants

The stereochemistry of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine distinguishes it from its stereoisomers. A notable comparison is with the diastereomer (4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine, which features inverted stereochemistry at multiple centers. This stereoisomer shows:

  • Opposite optical rotation: [α]20D = -80 to -70° (C = 1 in CHCl3), compared to the +70 to +80° for the (4S,5S)-(R) isomer

  • Similar applications in pharmaceutical development, but potentially different biological activities and synthetic pathways

  • Comparable utility in catalysis, though potentially inducing opposite stereoselectivity in catalyzed reactions

The differences in stereochemistry between these compounds highlight the importance of precise stereochemical control in their synthesis and application.

SupplierCatalog NumberPackage SizePurity
VWRTCD2899-100MG100 mg≥98.0% (by HPLC)
Chem-Impex41097Various≥98.0% (HPLC)

These commercial offerings provide researchers with access to high-purity material for various applications . The availability from multiple suppliers indicates the compound's established role in chemical research.

Quality Control and Specifications

Commercial samples of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine typically adhere to specific quality standards to ensure reliability in research applications. Standard specifications include:

  • Chemical purity: Typically ≥98.0% as determined by HPLC analysis

  • Stereochemical purity: Confirmed through optical rotation measurements

  • Identity verification: Typically through spectroscopic methods such as NMR and mass spectrometry

  • Impurity profile: Characterized and limited to acceptable levels

These specifications ensure that researchers can rely on the material's identity, purity, and stereochemical integrity for their experimental work.

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